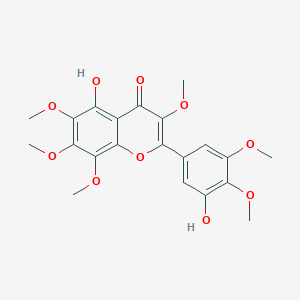

Digicitrin

Beschreibung

Digicitrin has been reported in Persicaria orientalis, Picrella trifoliata, and Gymnosperma glutinosum with data available.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H22O10 |

|---|---|

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,6,7,8-tetramethoxychromen-4-one |

InChI |

InChI=1S/C21H22O10/c1-25-11-8-9(7-10(22)16(11)26-2)15-18(27-3)13(23)12-14(24)19(28-4)21(30-6)20(29-5)17(12)31-15/h7-8,22,24H,1-6H3 |

InChI-Schlüssel |

GIEYELPGDHOPHM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Digicitrin (Digitoxin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Digicitrin, more commonly known as Digitoxin. Digitoxin is a cardiac glycoside isolated from the foxglove plant, Digitalis purpurea. Historically used in the treatment of heart conditions, recent research has unveiled its potential as an anticancer agent. This document details its mechanism of action, relevant signaling pathways, and key experimental protocols for its study. All quantitative data are presented in structured tables, and logical relationships are visualized using diagrams.

Chemical Structure and Identification

Digitoxin is a potent cardiac glycoside characterized by a steroid nucleus and a carbohydrate moiety. Its structure consists of a C17 steroid aglycone, digitoxigenin, attached to a trisaccharide chain composed of three digitoxose units.

Table 1: Chemical Identification of Digitoxin

| Identifier | Value |

| IUPAC Name | (3β,5β)-3-[(O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide[1] |

| Molecular Formula | C₄₁H₆₄O₁₃[1] |

| Molecular Weight | 764.9 g/mol [1] |

| CAS Number | 71-63-6[1] |

| Synonyms | Digicitrin, Digitoxoside, Crystodigin, Digitaline[1] |

Physicochemical and Spectroscopic Properties

Digitoxin presents as an odorless white or pale buff microcrystalline powder.[1] Its solubility and other physical characteristics are crucial for its formulation and delivery.

Table 2: Physicochemical Properties of Digitoxin

| Property | Value |

| Melting Point | 256-257 °C[2] |

| Appearance | Odorless white or pale buff microcrystalline powder[1] |

| Solubility | Soluble in ethanol, chloroform; sparingly soluble in ethyl acetate; practically insoluble in water. |

Table 3: Spectroscopic Data for Digitoxin

| Spectroscopic Technique | Key Data and Observations |

| UV-Vis Spectroscopy | The UV absorption spectrum shows a maximum below 250 nm, which is attributed to the π-π* transition of the α,β-unsaturated lactone ring.[3] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic peaks for hydroxyl, carbonyl (lactone), and C-O stretching vibrations. A reference spectrum is available (Sadtler Research Laboratories Prism Collection: 2588).[1] |

| NMR Spectroscopy | Complete assignment of ¹H and ¹³C NMR spectra has been achieved using two-dimensional NMR techniques.[4] The spectra confirm the all-chair conformation of the steroid moiety and the carbohydrate rings in solution.[4] A publicly available ¹³C NMR spectrum can be found on ChemicalBook.[5] |

| Mass Spectrometry | Mass spectral data is available in the National Bureau of Standards EPA-NIH Mass Spectra Data Base (NSRDS-NBS-63: 3903).[1] LC-MS/MS methods have been developed for its quantification, often utilizing the formation of ammonium adducts.[6][7] |

Biological Activity and Signaling Pathways

The primary mechanism of action of Digitoxin is the inhibition of the plasma membrane Na+/K+-ATPase (sodium pump).[1][8] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration. This rise in calcium is responsible for the cardiotonic effects. In cancer cells, this ionic imbalance can trigger apoptotic pathways.[8]

Digitoxin's interaction with Na+/K+-ATPase also initiates intracellular signaling cascades independent of ion concentration changes. This involves the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras/ERK1/2 pathway, which can influence cell proliferation and survival.[8]

Experimental Protocols

Isolation of Digitoxin from Digitalis purpurea

A general procedure for the extraction and isolation of Digitoxin from the leaves of Digitalis purpurea involves the following steps. This process can be adapted and optimized based on the scale and purity requirements.

Methodology:

-

Extraction: The dried and powdered leaves of Digitalis purpurea are subjected to reflux extraction with an ethanol-water solution (typically 70-90% ethanol).[9]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The ethanol is then removed from the filtrate, often under reduced pressure using a rotary evaporator, to yield a crude aqueous extract.[9]

-

Purification: The crude extract undergoes several purification steps to remove tannins, pigments, and other unwanted compounds. This may involve precipitation with agents like lead acetate followed by its removal, or modern chromatographic techniques.

-

Isolation: The purified extract is further fractionated using column chromatography (e.g., silica gel) to isolate the glycoside fraction.

-

Crystallization: Pure crystalline Digitoxin is obtained by crystallization from a suitable solvent system (e.g., aqueous ethanol).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of Digitoxin in various samples, which can be adapted for dosage form assays or purity analysis.[10]

Table 4: HPLC Parameters for Digitoxin Analysis

| Parameter | Condition |

| Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 3 µm)[6] |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or an aqueous buffer (e.g., 10 mmol/L ammonium formate).[6] |

| Flow Rate | Typically 0.3 mL/min.[6] |

| Detection | UV at 220 nm.[10] |

| Injection Volume | 10 µL.[6] |

| Column Temperature | 35°C.[6] |

Sample Preparation:

-

Solid Samples (e.g., tablets): Crush the tablet and dissolve the powder in a suitable solvent (e.g., mobile phase).

-

Biological Samples (e.g., blood): Perform a liquid-liquid extraction with a solvent mixture such as ethyl acetate/heptane/dichloromethane (3:1:1).[6] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[6]

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2x10⁴ to 3x10⁴ cells/mL) and allow them to adhere overnight.[11]

-

Treatment: Treat the cells with various concentrations of Digitoxin for a specified duration (e.g., 24 or 48 hours).[11]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[11]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Methodology:

-

Enzyme Preparation: Prepare a source of Na+/K+-ATPase, such as from porcine cerebral cortex or human erythrocyte membranes.

-

Reaction Mixture: Prepare a standard incubation medium containing the enzyme, ATP, Mg²⁺, Na⁺, and K⁺ ions.

-

Inhibition: Add varying concentrations of Digitoxin to the reaction mixtures and incubate.

-

Phosphate Quantification: Stop the reaction and measure the amount of liberated inorganic phosphate using a spectrophotometric method, typically by measuring the absorbance of a colored complex at 690 nm.[12] The decrease in Pi production in the presence of Digitoxin corresponds to the inhibition of the enzyme.

Conclusion

Digicitrin, or Digitoxin, is a well-characterized cardiac glycoside with a complex chemical structure and a defined mechanism of action. Its ability to inhibit the Na+/K+-ATPase pump not only explains its cardiotonic effects but also provides a basis for its emerging role as a potential anticancer agent. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate its properties and therapeutic applications. As research continues, a deeper understanding of its signaling pathways may unlock new avenues for drug development.

References

- 1. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Digitoxin(71-63-6) IR Spectrum [chemicalbook.com]

- 3. jasco.hu [jasco.hu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Digitoxin(71-63-6) 13C NMR spectrum [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101623377A - Digitalis extract as well as preparation method and application thereof - Google Patents [patents.google.com]

- 10. HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]

- 11. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

Unveiling Digicitrin: A Technical Guide to a Potent Cardiac Glycoside

A comprehensive overview of the discovery, origin, and biological mechanisms of Digicitrin (Digitoxin), tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the scientific journey of Digicitrin, more commonly known as Digitoxin, a cardiac glycoside with a long history of medicinal use and ongoing research interest. This document provides a detailed account of its origins, discovery, and mechanism of action, supported by experimental data and visual representations of its cellular interactions.

Discovery and Origin

The story of Digitoxin is intrinsically linked to the foxglove plant (Digitalis purpurea). The therapeutic properties of foxglove were first systematically described in 1775 by the British physician William Withering, who documented its efficacy in treating dropsy, a condition now known as edema, often a symptom of heart failure.[1][2][3] However, the active compound remained elusive for nearly a century.

In 1875, Oswald Schmiedeberg successfully isolated a pure sample of what we now know as Digitoxin.[1] Later, in 1930, the related compound Digoxin was isolated from the Grecian foxglove (Digitalis lanata) by Dr. Sydney Smith.[2][3] The complete chemical structure of Digitoxin, including the precise arrangement of its sugar groups, was fully elucidated in 1962.[1]

These compounds belong to a class of naturally occurring steroids known as cardiac glycosides, which are biosynthesized in various plants as a defense mechanism against herbivores.[4]

Physicochemical Properties and Pharmacokinetics

Digitoxin is a phytosteroid characterized by a steroid nucleus attached to a lactone ring and a chain of three digitoxose sugar moieties.[1][4] Its pharmacokinetic profile is notable for its long biological half-life of 7 to 8 days.[1]

| Property | Value | Source |

| Molecular Formula | C41H64O13 | [1] |

| Molar Mass | 764.950 g·mol−1 | [1] |

| Bioavailability (Oral) | 98–100% | [1] |

| Protein Binding | 90–97% | [1] |

| Metabolism | Liver (CYP3A4) | [1] |

| Elimination Half-life | 7–8 days | [1] |

| Excretion | 60% via urine, 40% via faeces | [1] |

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for Digitoxin and other cardiac glycosides is the potent and specific inhibition of the cellular Na+/K+-ATPase pump.[1][5][6] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is essential for normal cellular function, particularly in excitable tissues like the heart muscle.

Inhibition of the Na+/K+-ATPase leads to an increase in the intracellular concentration of sodium ions. This, in turn, alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane causes the NCX to work in reverse, leading to an accumulation of intracellular calcium.[5][6] This increase in intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.

Caption: Mechanism of Digitoxin's positive inotropic effect.

Beyond its inotropic effects, Digitoxin also exerts effects on the electrical activity of the heart. It increases vagal efferent activity, which slows down the heart rate (negative chronotropy) and reduces the speed of electrical conduction through the atrioventricular (AV) node (negative dromotropy).[1][5]

Experimental Protocols: Synthesis of Digitoxin

While the original source of Digitoxin is the foxglove plant, synthetic routes have been developed to produce Digitoxin and its analogues. A convergent and stereocontrolled synthesis of Digitoxin has been achieved, which is also adaptable for preparing digitoxigenin mono- and bisdigitoxoside.[7]

Key Steps in a Stereoselective Synthesis of Digitoxin: [7]

-

Palladium-Catalyzed Glycosylation: This iterative reaction is a cornerstone of the synthesis, allowing for the controlled formation of the trisaccharide chain. α-pyranones are oligomerized and transformed into α-linked oligosaccharides.

-

Reductive 1,3-Transposition: A strategic rearrangement to achieve the desired stereochemistry.

-

Diastereoselective Dihydroxylation: Introduction of hydroxyl groups with specific spatial orientation.

-

Regioselective Protection: Protecting specific functional groups to direct the reaction to the desired site.

This synthetic approach fashioned the natural product Digitoxin in 15 steps starting from digitoxigenin and a pyranone, or in 18 steps from an achiral acylfuran.[7]

Caption: A simplified workflow for the stereoselective synthesis of Digitoxin.

Broader Biological Activities and Research

While traditionally used for cardiac conditions, recent research has unveiled the potential of Digitoxin and related cardiac glycosides in other therapeutic areas, most notably in cancer treatment.

Anticancer Activity: Digitoxin has demonstrated anticancer activity against a range of human cancer cell lines in vitro.[1] This has spurred the development of novel digitoxigenin neoglycosides with improved anticancer potency and reduced cardiotoxicity.[1]

Signaling Pathways in Cancer: Research suggests that the anticancer effects of cardiac glycosides like Digoxin (a close relative of Digitoxin) may be mediated through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival, including the Src-related signaling pathways and the NF-κB pathway.[8][9]

References

- 1. Digitoxin - Wikipedia [en.wikipedia.org]

- 2. Digoxin - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Neoplastic Potential of Cardiac Glycosides: An In-Depth Technical Guide to the In-Vitro and In-Vivo Effects of Digoxin and Digitoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac glycosides, traditionally employed in the management of cardiac conditions, have emerged as potent anti-cancer agents. This technical guide provides a comprehensive overview of the in-vitro and in-vivo effects of two prominent cardiac glycosides, Digoxin and Digitoxin, with a focus on their cytotoxic and signaling modulatory activities in cancer. This document summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways they influence. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of the anti-neoplastic potential of these compounds.

Introduction

Digoxin and Digitoxin are naturally occurring cardiac glycosides derived from the foxglove plant (Digitalis species). For centuries, they have been utilized for their positive inotropic and negative chronotropic effects in treating heart failure and atrial arrhythmias. However, a growing body of preclinical evidence has illuminated their potent anti-cancer properties. These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines and suppress tumor growth in various animal models. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations and the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. This guide will delve into the quantitative aspects of their anti-cancer activity, provide detailed methodologies for their study, and illustrate their molecular mechanisms of action.

Quantitative Data on Anti-Cancer Effects

The cytotoxic effects of Digoxin and Digitoxin have been quantified across numerous cancer cell lines, and their anti-tumor efficacy has been demonstrated in in-vivo models. The following tables summarize key quantitative findings from various studies.

In-Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below present the IC50 values of Digoxin and Digitoxin in various cancer cell lines.

Table 1: IC50 Values of Digoxin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.10 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 0.12 | [1] |

| MCF-7 | Breast Cancer | 0.06 | [2] |

| BT-474 | Breast Cancer | 0.23 | [2] |

| MDA-MB-231 | Breast Cancer | 0.08 | [2] |

| ZR-75-1 | Breast Cancer | 0.17 | [2] |

| HT-29 | Colon Cancer | 0.1 - 0.3 | [3] |

| OVCAR3 | Ovarian Cancer | 0.1 - 0.3 | [3] |

| K-562 | Leukemia | 0.0282 | [4] |

Table 2: IC50 Values of Digitoxin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K-562 | Leukemia | 6.4 | [4] |

| TK-10 | Renal Adenocarcinoma | 3 - 33 | [4][5] |

| MCF-7 | Breast Adenocarcinoma | 3 - 33 | [4] |

| A549 | Non-Small Cell Lung Cancer | 440 | [6] |

| DU-145 | Prostate Cancer | 440 | [6] |

| HCT-116 | Colon Cancer | 440 | [6] |

| Hep 3B2 | Liver Cancer | 440 | [6] |

| HT-29 | Colon Cancer | 68 | [6] |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | Varies | [7] |

| B-precursor ALL | B-cell Precursor Acute Lymphoblastic Leukemia | Varies | [7] |

| AML | Acute Myeloid Leukemia | Varies | [7] |

| CLL | Chronic Lymphocytic Leukemia | Varies | [7] |

In-Vivo Anti-Tumor Efficacy

In-vivo studies using animal models provide crucial insights into the therapeutic potential of anti-cancer compounds. The following table summarizes the in-vivo effects of Digoxin on tumor growth.

Table 3: In-Vivo Anti-Tumor Effects of Digoxin

| Animal Model | Cancer Cell Line | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |

| Nude Mice | P493-Myc (Burkitt's Lymphoma) | 0.5 or 2 mg/kg daily i.p. | Dose-dependent inhibition of tumor xenograft growth. | |

| SCID Mice | PC3 (Prostate Cancer) | Not specified | Significant reduction in tumor xenograft growth. | [8] |

| Nude Mice | A549 (Non-Small Cell Lung Cancer) | 1.0 mg/kg/d | Significantly inhibited tumor growth. | [9] |

| Zebrafish | A549 (Non-Small Cell Lung Cancer) | Not specified | Potently inhibited tumor growth. | [9] |

| Mice | SH-SY5Y (Neuroblastoma) | Not specified | 44% inhibition of tumor grafts. | [10] |

| Mice | Neuro-2a (Neuroblastoma) | Not specified | 19% inhibition of tumor grafts. | [10][11] |

| Nude Mice | C4-2 (Prostate Cancer) | 2mg/kg daily i.p. for 7 days | Did not inhibit tumor growth, but inhibited blood vessel density. | [12] |

| Transgenic Mice | BrafV600E (Thyroid Cancer) | 20 µg or 60 µg | Inhibited tumor growth. | [13] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to research. This section provides methodologies for key assays used to evaluate the anti-cancer effects of Digoxin and Digitoxin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin)

-

Digoxin or Digitoxin stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of Digoxin or Digitoxin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[16][17]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[16][17]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with Digoxin or Digitoxin

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[18]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells after treatment with Digoxin or Digitoxin for the desired duration. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[19]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[19]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 0.5 mL of PI staining solution.[18][19]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 610 nm.[19]

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying the effects of Digoxin and Digitoxin on signaling pathways.

Materials:

-

Cancer cells treated with Digoxin or Digitoxin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-Src, Src, c-MYC, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways Modulated by Digoxin and Digitoxin

Digoxin and Digitoxin exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Digoxin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.

Caption: Digoxin inhibits the PI3K/Akt signaling pathway.

Src-Related Signaling Pathways

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, migration, and invasion. Digoxin has been demonstrated to inhibit the activation of Src and its downstream signaling pathways.[20][21][22]

Caption: Digoxin inhibits Src and related signaling pathways.

NFAT/c-MYC Signaling Pathway

The transcription factor c-MYC is a master regulator of cell growth and proliferation and is often overexpressed in cancers. Digitoxin has been shown to suppress c-MYC expression by inhibiting the activity of the Nuclear Factor of Activated T-cells (NFAT).[23][24][25]

Caption: Digitoxin suppresses NFAT-driven c-MYC expression.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anti-cancer effects of Digoxin or Digitoxin.

Caption: General experimental workflow for evaluating anti-cancer effects.

Conclusion

Digoxin and Digitoxin exhibit significant anti-cancer activity through the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, Src-related pathways, and NFAT/c-MYC. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of these cardiac glycosides in oncology. Continued investigation is warranted to fully elucidate their mechanisms of action and to explore their clinical utility as repurposed anti-cancer drugs, both as single agents and in combination with existing therapies.

References

- 1. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grupo.us.es [grupo.us.es]

- 5. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. Digoxin inhibits neuroblastoma tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Digoxin treatment reactivates in vivo radioactive iodide uptake and correlates with favorable clinical outcome in non‐medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Digoxin reduces the mutagenic effects of Mitomycin C in human and rodent cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 21. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. BioKB - Publication [biokb.lcsb.uni.lu]

- 25. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Digitoxin: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the burgeoning therapeutic applications of digitoxin, a cardiac glycoside with a long history in cardiology. This in-depth whitepaper is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering a granular look at the preclinical and clinical evidence supporting its potential in oncology and beyond. The guide meticulously summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows.

Digitoxin, traditionally used in the management of heart failure and certain cardiac arrhythmias, is now being investigated for its potent anti-cancer and anti-angiogenic properties. This guide synthesizes the current body of research, presenting a compelling case for the repositioning of this well-established drug.

Core Therapeutic Applications and Mechanism of Action

Digitoxin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility. However, emerging research, detailed in this guide, reveals that this same mechanism, along with other downstream effects, contributes to its anti-tumor and anti-angiogenic activities.

dot

Caption: General mechanism of action of Digitoxin leading to increased intracellular calcium and downstream effects on cancer cells.

Anti-Cancer Activity: Preclinical Evidence

A growing body of preclinical research demonstrates digitoxin's cytotoxic effects against a wide array of human cancer cell lines. This guide consolidates the available quantitative data on its half-maximal inhibitory concentrations (IC50).

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| K-562 | Chronic Myelogenous Leukemia | 6.4 | [1] |

| TK-10 | Renal Adenocarcinoma | 3 - 33 | [2] |

| MCF-7 | Breast Adenocarcinoma | 3 - 33 | [2] |

| UACC-62 | Malignant Melanoma | 3 - 33 | [2] |

| A549 | Non-Small Cell Lung Cancer | 440 | [3] |

| DU-145 | Prostate Cancer | 440 | [3] |

| HCT-116 | Colon Cancer | 440 | [3] |

| Hep 3B2 | Hepatocellular Carcinoma | 440 | [3] |

| HT-29 | Colon Cancer | 68 | [3] |

| SKOV-3 | Ovarian Cancer | 400 | [4] |

Anti-Angiogenic Effects

Beyond its direct cytotoxic effects, digitoxin has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis. Studies have demonstrated its ability to impede the migration and tubularization of human umbilical vein endothelial cells (HUVECs). A key target in this process is the Focal Adhesion Kinase (FAK).

dot

Caption: Digitoxin's inhibitory effect on FAK phosphorylation, a key step in pro-angiogenic signaling.

Clinical Evidence: The DIGIT-HF Trial

A landmark clinical study, the DIGIT-HF trial, has provided valuable insights into the clinical profile of digitoxin in a contemporary heart failure population. This randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of digitoxin in patients with advanced chronic heart failure with reduced ejection fraction (HFrEF).

| Outcome | Hazard Ratio (95% CI) | p-value | Citation |

| Primary Composite: All-cause mortality or hospitalization for worsening heart failure | 0.82 (0.69 - 0.98) | 0.03 | [5] |

| All-cause mortality | 0.86 (0.69 - 1.07) | - | [5] |

| First hospitalization for worsening heart failure | 0.85 (0.69 - 1.05) | - | [5] |

Patient Demographics (Intention-to-Treat Population)

| Characteristic | Digitoxin Group (n=613) | Placebo Group (n=599) | Citation |

| Mean Age (years) | 66 | 66 | [6] |

| Female (%) | 20 | 20 | [6] |

| Mean LVEF (%) | 29 | 29 | [6] |

| NYHA Class III or IV (%) | 70 | 70 | [6] |

Detailed Experimental Protocols

This technical guide provides step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of digitoxin.

1. Cell Viability Assessment (MTT Assay)

dot

Caption: A standardized workflow for determining cell viability using the MTT assay.

Protocol Details:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of digitoxin and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Migration Assessment (Wound Healing/Scratch Assay)

dot

Caption: The experimental workflow for assessing cell migration using the wound healing assay.

Protocol Details:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of digitoxin or a vehicle control.

-

Imaging (Time 0): Immediately capture images of the scratch at defined locations using a phase-contrast microscope.

-

Incubation and Imaging: Incubate the plate at 37°C and capture images of the same locations at regular time intervals (e.g., every 6, 12, or 24 hours).

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

3. Western Blot Analysis of FAK Phosphorylation

Protocol Details:

-

Cell Lysis: Treat HUVECs with pro-angiogenic growth factors in the presence or absence of digitoxin. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (Tyr576/577) and total FAK, diluted in 5% BSA/TBST according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated FAK to total FAK.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of digitoxin. The presented data and protocols are intended to facilitate further investigation into its mechanisms of action and to accelerate its potential translation into novel therapeutic strategies for cancer and other diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. clyte.tech [clyte.tech]

- 3. broadpharm.com [broadpharm.com]

- 4. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Digitoxin improves outcomes in advanced heart failure [escardio.org]

Digicitrin's Interaction with Specific Proteins: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the interactions between the cardiac glycoside Digicitrin (likely a variant or misspelling of Digitoxin or Digoxin) and its target proteins. Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a crucial enzyme for maintaining cellular ion homeostasis. However, recent research has unveiled a broader spectrum of protein interactions and signaling pathways modulated by these compounds, opening new avenues for their therapeutic application in areas such as oncology and osteoarthritis. This guide will delve into the molecular interactions of Digoxin and Digitoxin as representative cardiac glycosides, summarize key quantitative data, provide detailed experimental protocols for studying these interactions, and visualize the associated signaling pathways and experimental workflows.

Quantitative Data on Protein Interactions

The following table summarizes the quantitative data regarding the interaction of Digoxin and Digitoxin with plasma proteins. This data is crucial for understanding the pharmacokinetics and bioavailability of these compounds.

| Compound | Protein Target | Binding Percentage | Method | Reference |

| Digoxin | Plasma Proteins | 21.2% - 40% | Equilibrium Dialysis, Ultrafiltration | [1][2] |

| Albumin | ~25% | Not Specified | [3] | |

| Digitoxin | Plasma Proteins | 95.7% - 97% | Equilibrium Dialysis | [2][4] |

| Albumin | Almost exclusively | Dialysis Experiments | [4] |

Core Interaction: Inhibition of Na+/K+-ATPase

The primary and most well-characterized protein interaction of Digoxin and Digitoxin is with the α-subunit of the Na+/K+-ATPase (sodium-potassium pump). This enzyme is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of most animal cells.

Mechanism of Action

Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[5] This binding event locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent conformational changes necessary for ion transport. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of cardiac muscle cells (a positive inotropic effect), which is the basis for its use in heart failure.[6]

Expanded Protein Interaction Profile

Beyond the Na+/K+-ATPase, recent studies have identified other protein targets and signaling pathways affected by cardiac glycosides.

-

Low-Density Lipoprotein Receptor-Related Protein 4 (LRP4): Digoxin has been identified as a novel binding partner for LRP4. This interaction is implicated in the chondroprotective effects of Digoxin, suggesting its potential for treating osteoarthritis. Deletion of LRP4 was shown to abolish the regulatory effects of Digoxin on chondrocytes.[7]

-

Proto-oncogene tyrosine-protein kinase Src: Digoxin has been shown to inhibit the activity of Src, a non-receptor tyrosine kinase involved in various signaling pathways that regulate cell growth and differentiation.[8] This inhibition contributes to the anti-cancer properties of Digoxin by disrupting pathways crucial for cancer cell proliferation and progression.[8]

Impact on Cellular Signaling Pathways

The interaction of cardiac glycosides with their protein targets triggers a cascade of downstream signaling events.

-

NF-κB Pathway: Digoxin has been shown to inhibit the NF-κB signaling pathway. This inhibition suppresses the expression of NF-κB target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1, contributing to its anti-tumor effects.[9]

-

mTOR and ERK1/2 Signaling Pathways: In non-small cell lung cancer cells, Digoxin has been observed to induce autophagy and inhibit cell growth by regulating the mTOR and ERK1/2 signaling pathways.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Digicitrin (cardiac glycosides) with proteins.

Equilibrium Dialysis for Protein Binding Assessment

This method is used to determine the fraction of a drug that binds to plasma proteins.

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Dialysis membrane (e.g., molecular weight cutoff of 12-14 kDa)

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (Digoxin or Digitoxin)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare the dialysis unit by hydrating the dialysis membrane according to the manufacturer's instructions.

-

Spike the human plasma with the test compound at the desired concentration.

-

Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber.

-

Seal the unit and incubate at 37°C with gentle agitation for a predetermined time to reach equilibrium (typically 4-24 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Analyze the concentration of the test compound in both samples using a validated LC-MS/MS method.

-

Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with a cardiac glycoside.

Materials:

-

Cell culture reagents

-

Test compound (Digoxin or Digitoxin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat them with the test compound or vehicle control for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase and its inhibition by cardiac glycosides.

Materials:

-

Tissue or cell homogenates containing Na+/K+-ATPase

-

Assay buffer (e.g., containing MgCl2, KCl, NaCl, and ATP)

-

Test compound (Digoxin or Digitoxin)

-

Ouabain (a specific Na+/K+-ATPase inhibitor, for control)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing the assay buffer and the enzyme source.

-

Add the test compound at various concentrations to the reaction mixtures. Include a control with ouabain to determine the specific Na+/K+-ATPase activity.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

-

Determine the inhibitory effect of the test compound by comparing the activity in its presence to the control activity.

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathways modulated by Digicitrin (cardiac glycosides).

Experimental Workflow Diagram

Caption: General workflow for investigating Digicitrin-protein interactions.

References

- 1. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 4. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. znaturforsch.com [znaturforsch.com]

An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Cardiac Glycosides: Digitoxin and Digoxin

Disclaimer: The term "Digicitrin" does not correspond to a recognized compound in scientific literature. The following guide is based on the strong likelihood that the intended subjects were Digitoxin and Digoxin , two closely related and well-researched cardiac glycosides. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Digitoxin and Digoxin are cardiac glycosides historically derived from the foxglove plant (Digitalis purpurea and Digitalis lanata, respectively)[1][2][3]. For centuries, they have been pivotal in the management of heart failure and certain cardiac arrhythmias, such as atrial fibrillation[2][3][4][5]. Their therapeutic effect is primarily mediated by their inhibitory action on the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells[1][4][5][6]. Despite their long history of clinical use, their narrow therapeutic index necessitates a thorough understanding of their pharmacokinetic and pharmacodynamic profiles to ensure safe and effective application. This guide provides a detailed overview of their absorption, distribution, metabolism, excretion, and mechanism of action, supported by quantitative data and a visualization of the core signaling pathway.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of both Digitoxin and Digoxin is the positive inotropic (increased contractility) and negative chronotropic (decreased heart rate) action on the myocardium[2].

Core Mechanism: The central mechanism is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes[1][5][6][7]. This inhibition leads to a cascade of intracellular events:

-

Increased Intracellular Sodium: By blocking the pump, the efflux of sodium ions (Na+) from the cell is reduced, leading to an increase in the intracellular Na+ concentration[1][8].

-

Altered Sodium-Calcium Exchange: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the expulsion of intracellular calcium ions (Ca2+) from the cell[1][8].

-

Increased Intracellular Calcium: The net result is an accumulation of intracellular Ca2+[1][6].

-

Enhanced Contractility: Higher concentrations of intracellular Ca2+ are taken up by the sarcoplasmic reticulum and subsequently released during each action potential. This makes more Ca2+ available to bind to the contractile protein troponin-C, leading to a more forceful contraction of the heart muscle[1].

Additionally, these glycosides have parasympathomimetic effects, stimulating the vagus nerve, which contributes to a reduced heart rate by slowing conduction through the sinoatrial (SA) and atrioventricular (AV) nodes[1][2].

Signaling Pathway Diagram

Caption: Mechanism of action for Digitoxin and Digoxin.

Pharmacokinetics

While both drugs share a mechanism of action, their pharmacokinetic profiles differ significantly, which is critical for clinical decision-making, particularly concerning patient renal and hepatic function.

Pharmacokinetic Data: Digitoxin

Digitoxin is characterized by its long half-life and primary elimination through the liver. This makes it a potential option for patients with impaired kidney function[4].

| Parameter | Value | Source |

| Bioavailability (Oral) | 98-100% | [4] |

| Protein Binding | 90-97% | [4][9] |

| Volume of Distribution (Vd) | ~0.6 L/kg | [9][10] |

| Metabolism | Hepatic (CYP3A4) | [4] |

| Elimination Half-Life | 7-8 days | [4][10] |

| Excretion | 60% Renal, 40% Fecal | [4] |

| Therapeutic Plasma Conc. | 15-25 ng/mL | [9] |

| Toxic Plasma Conc. | >35-40 ng/mL | [9] |

Pharmacokinetic Data: Digoxin

In contrast to Digitoxin, Digoxin is primarily eliminated by the kidneys, and its use requires careful monitoring in patients with renal impairment.

| Parameter | Value | Source |

| Bioavailability (Oral) | 60-80% | [7][8][11] |

| Protein Binding | 20-30% | [7][8][11] |

| Volume of Distribution (Vd) | ~8.3 L/kg | [10] |

| Metabolism | Minor (16%) | [8] |

| Elimination Half-Life | 36-48 hours | [8][11] |

| Excretion | Primarily Renal (unchanged) | [7][8][11] |

| Therapeutic Plasma Conc. | 0.5-1.5 ng/mL | [1] |

Experimental Protocols & Methodologies

The data presented in this guide are derived from various clinical and preclinical studies. While specific, detailed protocols for every cited value are beyond the scope of this summary, the general methodologies employed in pharmacokinetic and pharmacodynamic studies of these compounds are outlined below.

Pharmacokinetic Analysis

A common experimental workflow for determining the pharmacokinetic parameters of a drug like Digitoxin or Digoxin involves the following steps:

-

Study Population: Healthy volunteers or patient populations are selected.

-

Drug Administration: A single intravenous (IV) or oral dose of the drug is administered[10]. The IV route is often used to establish a baseline for 100% bioavailability.

-

Serial Blood Sampling: Blood samples are collected at multiple, predetermined time points over a period sufficient to characterize the absorption, distribution, and elimination phases (e.g., over 48 hours for Digoxin, or 14 days for Digitoxin)[10].

-

Plasma Concentration Measurement: Drug concentrations in the plasma are quantified using validated analytical methods, such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[12][13].

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to pharmacokinetic models (e.g., a two-compartment open model for Digitoxin) to calculate parameters like Vd, clearance, and elimination half-life[9].

Experimental Workflow Diagram

Caption: A typical experimental workflow for a pharmacokinetic study.

Pharmacodynamic Assessment

Pharmacodynamic effects are evaluated by measuring physiological responses in subjects following drug administration.

-

Subject Monitoring: Healthy volunteers receive an IV infusion of the glycoside or a saline control[10].

-

Cardiovascular Measurements: Key cardiovascular parameters are recorded at baseline and at various time points post-infusion. These include:

-

Correlation Analysis: The observed changes in pharmacodynamic markers (like EF) are correlated with the measured plasma drug concentrations to establish a dose-response relationship[10].

Drug Interactions and Clinical Considerations

The narrow therapeutic window of both Digitoxin and Digoxin makes them susceptible to clinically significant drug interactions.

-

Electrolyte Imbalance: Hypokalemia (low potassium) enhances the binding of cardiac glycosides to the Na+/K+-ATPase, increasing the risk of toxicity[7]. Therefore, co-administration with diuretics that deplete potassium must be closely monitored[4]. Hypercalcemia and hypomagnesemia can also increase the risk of arrhythmia[4][7].

-

Metabolic Interactions (Digitoxin): Drugs that inhibit or induce the CYP3A4 enzyme can alter the metabolism of Digitoxin. For example, inhibitors like clarithromycin can increase its levels, while inducers like rifampicin can decrease them[4].

-

Renal Clearance Interactions (Digoxin): Various drugs can affect the renal clearance of Digoxin, altering its plasma concentration.

Conclusion

Digitoxin and Digoxin are potent cardiac glycosides with well-defined pharmacodynamic effects centered on the inhibition of the Na+/K+-ATPase pump. Their clinical utility is tempered by a narrow therapeutic range and significant differences in their pharmacokinetic profiles, particularly their routes of elimination. A comprehensive understanding of these properties is essential for drug development professionals and researchers working to optimize cardiac therapies and for clinicians aiming to use these powerful agents safely and effectively.

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Digitoxin used for? [synapse.patsnap.com]

- 4. Digitoxin - Wikipedia [en.wikipedia.org]

- 5. Digoxin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. litfl.com [litfl.com]

- 8. Digoxin - Wikipedia [en.wikipedia.org]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Pharmacokinetics and pharmacodynamics of intravenous digoxin and digitoxin | Semantic Scholar [semanticscholar.org]

- 11. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics, pharmacokinetics and metabolism of digitoxin and derivatives in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absorption, distribution, metabolism, and excretion (ADME) of R,S-Goitrin in Radix Isatidis in rats by LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Efficacy of Cardiac Glycosides: Digitoxin and Digoxin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early-stage research on the efficacy of Digitoxin and Digoxin, two closely related cardiac glycosides. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available data from preclinical and clinical studies.

Core Mechanism of Action

Digitoxin and Digoxin primarily exert their therapeutic effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in heart muscle cells.[1][2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell.[3][4] The increased intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.[3][4]

Beyond this primary mechanism, these cardiac glycosides also influence cellular signaling pathways. Research has shown that they can modulate the activity of Src, a non-receptor tyrosine kinase, and downstream pathways involving PI3K, Akt, and ERK1/2.[5][6] These pathways are crucial in regulating cell growth, differentiation, and survival, and their modulation by Digitoxin and Digoxin is an area of active investigation, particularly in the context of cancer research.[5]

Quantitative Data from In-Vitro Efficacy Studies

The following tables summarize quantitative data from various in-vitro studies on the efficacy of Digitoxin and Digoxin.

Table 1: Inhibition of Na+/K+-ATPase Activity

| Compound | Cell/Tissue Type | IC50 Value | Reference |

| Digoxin | Human Erythrocyte Membranes | 4.64 ± 0.07 µM (high affinity isoform) | [7] |

| Digoxin | Porcine Cerebral Cortex | 2.18 ± 0.20 µM (high affinity isoform) | [7] |

| Ouabain (related cardiac glycoside) | MDA-MB-231 cells | 89 nM | [8] |

| Digoxin | MDA-MB-231 cells | ~164 nM | [8] |

| Ouabain (related cardiac glycoside) | A549 cells | 17 nM | [8] |

| Digoxin | A549 cells | 40 nM | [8] |

Table 2: Anti-proliferative Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Digitoxin | Various Human Cancer Cell Lines | 3-33 nM | [9] |

| Digitoxin | Renal Adenocarcinoma (TK-10) | Hypersensitive | [9] |

Experimental Protocols

1. Na+/K+-ATPase Inhibition Assay (Spectrophotometric Method)

This protocol is a representative method for determining the inhibitory effect of cardiac glycosides on Na+/K+-ATPase activity.

-

Enzyme Preparation: Prepare Na+/K+-ATPase from a suitable source, such as porcine cerebral cortex or human erythrocyte membranes.

-

Reaction Medium: The standard assay medium contains MgCl2, NaCl, KCl, and ATP in a buffered solution (e.g., Tris-HCl).

-

Inhibitor Addition: Add varying concentrations of the cardiac glycoside (e.g., Digitoxin, Digoxin) to the reaction medium.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the medium. Incubate at a controlled temperature (e.g., 37°C).

-

Measurement of Phosphate Release: The hydrolysis of ATP by Na+/K+-ATPase releases inorganic phosphate (Pi). The amount of Pi liberated is measured using a modified spectrophotometric procedure at a wavelength of 690 nm.[10]

-

Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11] The kinetic parameters, Vmax and Km, can be determined by varying the substrate (ATP) concentration in the presence and absence of the inhibitor.[10]

2. Clinical Trial Protocol for Heart Failure (Representative)

This protocol outlines the general design of a clinical trial investigating the efficacy of a cardiac glycoside in patients with heart failure.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven outcome trial.[12]

-

Patient Population: Patients with chronic heart failure and a reduced left ventricular ejection fraction (LVEF).[12] Specific inclusion and exclusion criteria are defined based on the New York Heart Association (NYHA) functional class, LVEF, and other clinical parameters.[13]

-

Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either the investigational drug (e.g., low-dose Digoxin) or a matching placebo. Both patients and investigators are blinded to the treatment allocation.[12]

-

Dosing and Administration: The drug is administered orally once daily. Dose adjustments may be made based on serum drug concentrations to maintain a target therapeutic range.[12]

-

Primary Endpoint: A composite of cardiovascular mortality and hospitalizations for worsening heart failure.[12]

-

Secondary Endpoints: May include all-cause mortality, recurrent hospital admissions, and changes in quality of life.[12][14]

-

Data Collection and Analysis: Data on clinical events, vital signs, and laboratory parameters are collected at regular follow-up visits. Statistical analyses are performed to compare the outcomes between the treatment and placebo groups.[12][14]

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

Caption: Primary mechanism of action of Digoxin and Digitoxin.

Downstream Signaling Pathway

Caption: Downstream signaling pathways modulated by Digoxin.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

Caption: Workflow for Na+/K+-ATPase inhibition assay.

References

- 1. Digitoxin - Wikipedia [en.wikipedia.org]

- 2. Digoxin: A systematic review in atrial fibrillation, congestive heart failure and post myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Na,K-ATPase mediated and cardiotonic induced signaling in health and disease [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of low-dose digoxin in patients with heart failure. Rationale and design of the DECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DIGitoxin to Improve ouTcomes in patients with advanced chronic Heart Failure (DIGIT‐HF): Baseline characteristics compared to recent randomized controlled heart failure trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinicaltrials.eu [clinicaltrials.eu]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Digicitrin (Digoxin)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the laboratory synthesis of Digicitrin, a cardiac glycoside commonly known as Digoxin. The synthesis is a complex, multi-step process involving the preparation of a steroidal aglycone and a specific trisaccharide moiety, followed by their stereoselective coupling. The protocols outlined below are based on established chemical literature and are intended for use by qualified laboratory personnel.

Overview of the Synthetic Strategy

The total synthesis of Digoxin is a convergent process. This strategy involves the separate synthesis of two key intermediates: the aglycone, Digoxigenin, and the trisaccharide, D-digitoxose trimer. These two fragments are then coupled in a glycosylation reaction, followed by deprotection steps to yield the final product, Digoxin.

A highly efficient synthesis of Digoxin has been reported with a 9-step longest linear sequence and an overall yield of 41%.[1][2] The key to a successful synthesis lies in the stereocontrol of the glycosylation reactions to form the desired β-glycosidic linkages.[3]

Experimental Protocols

Synthesis of the Trisaccharide Donor

The trisaccharide portion of Digoxin is composed of three units of D-digitoxose. A common strategy for its synthesis is the iterative application of glycosylation reactions to build the sugar chain, often in the form of a glycal donor to facilitate the subsequent coupling with the aglycone. The Mislow-Evans rearrangement has been utilized as a key reaction to construct the digitoxose-derived glycals.[4]

Protocol: Iterative Synthesis of the Digoxose Trisaccharide Glycal

This protocol is a generalized representation based on iterative glycal assembly methods.

-

Step 1: Preparation of the Monosaccharide Building Block. Start with a suitable protected monosaccharide precursor. The synthesis of the digoxose glycal donor can be achieved through a scalable process.[4]

-

Step 2: First Glycosylation. Couple the initial monosaccharide glycal with a protected digitoxose acceptor using a suitable catalyst, such as a palladium complex, to form the disaccharide.[5]

-

Step 3: Iteration. Repeat the glycosylation process by coupling the disaccharide with another protected digitoxose unit to form the trisaccharide.

-

Step 4: Functional Group Manipulation. Convert the terminal sugar unit into a reactive glycal donor, which is then ready for coupling with the aglycone.

Preparation of the Aglycone: Digoxigenin

Digoxigenin can be isolated from natural sources or prepared through synthetic modifications of other available steroids. For the purpose of total synthesis, it is often prepared from a more readily available starting material.

Protocol: Preparation of Acetylated Digoxigenin

In many synthetic routes, a protected form of Digoxigenin, such as acetylated Digoxigenin, is used as the glycosyl acceptor.[1]

-

Step 1: Starting Material. Begin with a suitable steroid precursor.

-

Step 2: Hydroxylations and Functional Group Interconversions. Introduce the necessary hydroxyl groups at positions C3, C12, and C14 through a series of stereoselective oxidation and reduction reactions.

-

Step 3: Lactone Formation. Construct the characteristic α,β-unsaturated γ-lactone ring at C17.

-

Step 4: Acetylation. Protect the C3 hydroxyl group as an acetate to prevent side reactions during glycosylation.

Glycosylation of Digoxigenin with the Trisaccharide Donor

This is a critical step where the trisaccharide and the aglycone are joined. Gold(I)-catalyzed glycosylation has been shown to be highly efficient for this transformation.[2]

Protocol: Gold(I)-Catalyzed Glycosylation [2]

-

Reaction Setup. To a solution of the trisaccharide donor (1.0 equiv) and acetylated Digoxigenin (2.0 equiv) in dry dichloromethane (CH₂Cl₂), add freshly activated 4 Å molecular sieves. Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

-

Catalyst Addition. Add Ph₃PAuOTf (0.2 equiv) to the mixture at the appropriate temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) until the donor is completely consumed.

-

Work-up and Purification. Upon completion, filter the reaction mixture and concentrate it under reduced pressure. Purify the residue by silica gel column chromatography to obtain the protected Digoxin.

Deprotection and Final Product Isolation

The final step is the removal of any protecting groups from the sugar and aglycone moieties to yield Digoxin.

Protocol: Deprotection

-

Step 1: Removal of Acyl Protecting Groups. Treat the protected Digoxin with a mild base, such as sodium methoxide in methanol, to remove acetyl groups.

-

Step 2: Purification. Purify the crude Digoxin using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the final product of high purity. The purity of the separated Digoxin can reach 99.8%.[6]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

| Step | Description | Reported Yield | Reference |

| 1 | Palladium-catalyzed β-glycosylation of digitoxigenin with a pyranone | 86% | [5] |

| 2 | Reductive rearrangement of the resulting allylic alcohols | 80% | [5] |

| 3 | Dihydroxylation to form the monodigitoxoside | 93% | [5] |

| 4 | Total synthesis of Digoxin (longest linear sequence of 9 steps) | 41% (overall) | [1][2] |

Table 2: Characterization Data for Synthetic Digoxin

| Analysis | Data | Reference |

| ¹H NMR | Consistent with the structure of Digoxin. | [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 176.9, 174.0, 115.8, 99.1, 99.0, 95.3, 84.3, 81.9, 81.6, 73.3, 73.0, 72.7, 72.1, 69.1, 67.6, 67.5, 67.0, 66.3, 66.1, 55.7, 45.2, 40.5, 38.4, 38.3, 37.9, 36.3, 34.7, 32.4, 31.6, 30.2, 29.7, 29.6, 26.8, 26.4, 26.0, 23.7, 21.3, 18.4, 18.0, 9.4. | [2] |

| HRMS (ESI) | m/z calcd for C₄₁H₆₄O₁₄Na [M + Na]⁺: 803.4188; found: 803.4184. | [2] |

Mandatory Visualizations

Experimental Workflow for Digoxin Synthesis

Caption: Convergent synthesis workflow for Digoxin.

Signaling Pathway of Digoxin's Mechanism of Action

Digoxin's primary mechanism of action is the inhibition of the Na⁺/K⁺-ATPase pump in cardiac myocytes.[7][8][9][10][11] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na⁺-Ca²⁺ exchanger.[8][9] The elevated intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[9][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Digoxin? [synapse.patsnap.com]

- 10. Digoxin - Wikipedia [en.wikipedia.org]

- 11. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Digicitrin (Digitoxin) Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digicitrin, also known as digitoxin, is a cardiac glycoside that has demonstrated significant potential as an anticancer agent. Accumulating evidence from preclinical studies indicates that digitoxin can inhibit the growth and induce apoptosis in various cancer cell lines at concentrations that are clinically achievable.[1][2] This document provides detailed application notes and experimental protocols for the use of digitoxin in cell culture settings, intended to guide researchers in evaluating its therapeutic potential.

Mechanism of Action

Digitoxin exerts its anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium and can subsequently trigger apoptosis.[3] Beyond this, digitoxin has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

Notably, digitoxin has been found to suppress the expression of the proto-oncogene c-MYC.[1][4][5] This is achieved by inhibiting the nuclear factor of activated T-cells (NFAT), which is a crucial transcription factor for c-MYC.[1][4][5][6] The reduction in c-MYC levels leads to the activation of caspases and subsequent apoptotic cell death.[1][5]

Furthermore, digitoxin can inhibit the TNF-α/NF-κB signaling pathway.[3][7] It achieves this by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor, an essential step in the activation of NF-κB.[3] The inhibition of the NF-κB pathway contributes to the pro-apoptotic and anti-proliferative effects of digitoxin.[7][8]

Data Presentation